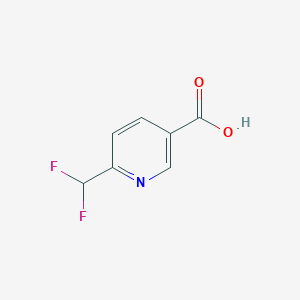

6-(Difluoromethyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYIHGIWKUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717845 | |

| Record name | 6-(Difluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913091-98-2 | |

| Record name | 6-(Difluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Difluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Difluoromethyl)nicotinic acid (CAS Number: 913091-98-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, purification, and the strategic importance of the difluoromethyl moiety in designing next-generation therapeutics.

Introduction: The Strategic Value of the Difluoromethyl Group

The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) group has garnered considerable attention. It serves as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1] The incorporation of a -CF2H group can enhance metabolic stability, improve membrane permeability, and fine-tune the electronic properties of a molecule, making it a valuable tool for optimizing lead compounds.[2]

6-(Difluoromethyl)nicotinic acid, a derivative of the B-vitamin nicotinic acid, combines the unique properties of the difluoromethyl group with the versatile pyridine scaffold. This makes it a key building block for the synthesis of novel bioactive molecules in pharmaceutical and agrochemical research.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-(Difluoromethyl)nicotinic acid is essential for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 913091-98-2 | EvitaChem |

| IUPAC Name | 6-(difluoromethyl)pyridine-3-carboxylic acid | AChemBlock |

| Molecular Formula | C₇H₅F₂NO₂ | AChemBlock |

| Molecular Weight | 173.12 g/mol | AChemBlock |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 150-160 °C (typical range) | EvitaChem |

| Solubility | Soluble in polar organic solvents like methanol and DMSO. Limited solubility in non-polar solvents. | General knowledge |

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of 6-(Difluoromethyl)nicotinic acid is not extensively documented, a plausible and efficient synthetic route can be designed based on established difluoromethylation methods for pyridine derivatives. The following proposed synthesis is a multi-step process starting from commercially available 6-methylnicotinic acid.

Proposed Synthetic Pathway

A potential synthetic route involves the radical-mediated difluoromethylation of a suitable 6-substituted nicotinic acid precursor. An alternative approach could be the conversion of a 6-formylnicotinic acid derivative. A plausible pathway starting from 6-methylnicotinic acid is outlined below. This method involves the initial protection of the carboxylic acid, followed by radical bromination and subsequent fluorination.

Caption: Proposed synthesis of 6-(Difluoromethyl)nicotinic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 6-Methylnicotinic Acid

-

Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 vol).

-

Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Step 2: Radical Bromination

-

Dissolve methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 2.2 eq) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux under an inert atmosphere for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude methyl 6-(dibromomethyl)nicotinate.

Step 3: Fluorination

-

Dissolve the crude methyl 6-(dibromomethyl)nicotinate (1.0 eq) in an anhydrous aprotic solvent like acetonitrile.

-

Add a fluorinating agent such as silver(I) fluoride (AgF, 2.5 eq) or another suitable fluoride source.

-

Stir the reaction mixture at room temperature or with gentle heating, protected from light.

-

Monitor the progress of the reaction by TLC or 19F NMR.

-

Once the reaction is complete, filter the mixture to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield methyl 6-(difluoromethyl)nicotinate.

Step 4: Hydrolysis

-

Dissolve methyl 6-(difluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

-

The product, 6-(difluoromethyl)nicotinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

The crude 6-(difluoromethyl)nicotinic acid can be further purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/hexane.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain pure 6-(difluoromethyl)nicotinic acid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-(Difluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.1-9.2 ppm (d, 1H): Proton at position 2 of the pyridine ring.

-

δ 8.3-8.4 ppm (dd, 1H): Proton at position 4 of the pyridine ring.

-

δ 7.7-7.8 ppm (d, 1H): Proton at position 5 of the pyridine ring.

-

δ 6.8-7.1 ppm (t, J ≈ 55 Hz, 1H): Proton of the difluoromethyl group (-CHF₂).

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ 165-167 ppm: Carboxylic acid carbon (-COOH).

-

δ 150-155 ppm: Pyridine ring carbons (C2, C6).

-

δ 138-142 ppm: Pyridine ring carbon (C4).

-

δ 120-125 ppm: Pyridine ring carbons (C3, C5).

-

δ 110-115 ppm (t, J ≈ 240 Hz): Difluoromethyl carbon (-CHF₂).[3]

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr, cm⁻¹):

-

3100-2800 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~3070 cm⁻¹: C-H stretching of the aromatic ring.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.[4]

-

~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.[4]

-

~1300 cm⁻¹: C-N stretching.[4]

-

1100-1000 cm⁻¹: C-F stretching of the difluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

6-(Difluoromethyl)nicotinic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are being explored in various areas of drug discovery.

Caption: Applications of 6-(Difluoromethyl)nicotinic acid.

The carboxylic acid functionality provides a convenient handle for derivatization, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds. The difluoromethyl group can impart favorable properties to the final compound, such as:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block metabolic oxidation at that position, increasing the half-life of a drug.

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for receptor binding.

-

Hydrogen Bonding Capability: The proton on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming key interactions with biological targets.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-(Difluoromethyl)nicotinic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

6-(Difluoromethyl)nicotinic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a modifiable carboxylic acid group and a property-enhancing difluoromethyl substituent makes it an attractive starting material for the synthesis of novel therapeutic agents and agrochemicals. The proposed synthetic and purification protocols, along with the predicted analytical data, provide a solid foundation for researchers and scientists working with this important compound.

References

- Lin, Z., et al. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.

-

PubChem. (n.d.). 6-(Difluoromethyl)-2-methylnicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Chem-Space. (n.d.). Cas no 913091-98-2 (6-(difluoromethyl)pyridine-3-carboxylic acid). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

Sources

A Technical Guide to 6-(Difluoromethyl)nicotinic Acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Difluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group can significantly modulate the physicochemical and biological properties of the parent nicotinic acid scaffold, influencing factors such as acidity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(difluoromethyl)nicotinic acid and its close analogue, 6-(trifluoromethyl)nicotinic acid, offering insights into its synthesis, and potential applications. Due to a notable lack of extensive experimental data for 6-(difluoromethyl)nicotinic acid in publicly available literature, this guide leverages data from its trifluoromethyl counterpart to draw informed comparisons and highlight expected physicochemical characteristics.

Introduction: The Rising Prominence of Fluorinated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in numerous biological processes and have been successfully leveraged in the treatment of diseases such as pellagra and hyperlipidemia.[1] In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing drug-like properties.[2] Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.

The difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups are particularly valued bioisosteres for various functional groups. While the trifluoromethyl group is known for its strong electron-withdrawing nature and high lipophilicity, the difluoromethyl group offers a more nuanced modulation of these properties, capable of acting as a hydrogen bond donor. This guide focuses on 6-(difluoromethyl)nicotinic acid, a molecule poised for significant applications, by examining its core physicochemical properties, often in comparison with the more extensively studied 6-(trifluoromethyl)nicotinic acid.

Molecular Structure and Identification

A foundational understanding of 6-(difluoromethyl)nicotinic acid begins with its molecular structure and key identifiers.

Table 1: Molecular Identifiers

| Identifier | 6-(Difluoromethyl)nicotinic acid |

| Molecular Formula | C7H5F2NO2[3] |

| Molecular Weight | 173.12 g/mol [3] |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)F)C(=O)O |

| InChIKey | Information Not Available |

| CAS Number | Information Not Available |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for many physicochemical properties of 6-(difluoromethyl)nicotinic acid are not widely reported. To provide a robust scientific context, the following sections present available data and draw comparisons with the well-characterized 6-(trifluoromethyl)nicotinic acid.

Table 2: Physicochemical Property Comparison

| Property | 6-(Difluoromethyl)nicotinic acid | 6-(Trifluoromethyl)nicotinic acid |

| Melting Point | Not reported | 193-197 °C[4][5][6] |

| Boiling Point | Not reported | 259.3 °C (at 760 mmHg)[4][5][7] |

| Density | Not reported | 1.484 g/cm³[4][5][7] |

| pKa | Not reported | 2.96 (Predicted)[5][6][8] |

| logP | Not reported | 1.3 (Computed)[9] |

| Solubility | Not reported | Slightly soluble in acetonitrile and methanol[5][6][8] |

Acidity (pKa)

The pKa is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The carboxylic acid moiety of nicotinic acid is acidic. The introduction of an electron-withdrawing fluoroalkyl group at the 6-position is expected to increase the acidity (lower the pKa) of the carboxylic acid. The trifluoromethyl group is more strongly electron-withdrawing than the difluoromethyl group. Therefore, it can be predicted that the pKa of 6-(difluoromethyl)nicotinic acid will be slightly higher (less acidic) than that of 6-(trifluoromethyl)nicotinic acid (predicted pKa ~2.96).

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to significantly increase lipophilicity.[10] The difluoromethyl group also increases lipophilicity, but to a lesser extent than the trifluoromethyl group. Consequently, 6-(difluoromethyl)nicotinic acid is expected to have a lower logP value than 6-(trifluoromethyl)nicotinic acid (computed logP of 1.3).

Solubility

The solubility of a compound is influenced by a combination of factors, including its crystal lattice energy (related to melting point) and its polarity. Given that 6-(trifluoromethyl)nicotinic acid is described as a white powder with slight solubility in polar organic solvents like acetonitrile and methanol, it is reasonable to anticipate a similar solubility profile for 6-(difluoromethyl)nicotinic acid.[5][6][8]

Synthesis Strategies

While specific synthetic routes for 6-(difluoromethyl)nicotinic acid are not detailed in the provided search results, methods for the synthesis of the analogous 6-(trifluoromethyl)nicotinic acid can serve as a template for potential synthetic strategies.

One documented synthesis of 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[5] This reaction is typically carried out under acidic conditions, for example, by refluxing with a mixture of sulfuric acid and water.[5]

Another approach involves the dehalogenation of a precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[7]

A potential synthetic pathway to 6-(difluoromethyl)nicotinic acid could involve the difluoromethylation of a suitable pyridine precursor. The development of safe and economical methods for introducing the trifluoromethyl group, such as using methyl chlorodifluoroacetate (MCDFA), has been a focus in the synthesis of related compounds and could potentially be adapted for difluoromethylation.[11]

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated nicotinic acid derivatives are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][10] The trifluoromethyl group is known to enhance properties like metabolic stability and bioavailability.[10]

Derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated for a range of therapeutic applications:

-

Oncology: 6-(Trifluoromethyl)nicotinic acid can be used in the preparation of Raf inhibitors for cancer treatment.[5][6]

-

Anti-infective Agents: It serves as an intermediate in the synthesis of novel anti-infective agents.[4]

-

Agrochemicals: Trifluoromethylpyridines are key structural motifs in active agrochemical ingredients.[4]

Given the similar, yet distinct, electronic and steric properties of the difluoromethyl group, 6-(difluoromethyl)nicotinic acid is a highly attractive scaffold for the development of new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The ability of the C-H bond in the difluoromethyl group to act as a hydrogen bond donor can also be exploited in rational drug design to achieve novel binding interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to characterize 6-(difluoromethyl)nicotinic acid, the following are standard experimental protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 6-(difluoroMethyl)nicotinic acid CAS#: [m.chemicalbook.com]

- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 6. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [amp.chemicalbook.com]

- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 8. 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [amp.chemicalbook.com]

- 9. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-(Difluoromethyl)nicotinic Acid: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(difluoromethyl)nicotinic acid, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the nicotinic acid scaffold can significantly modulate its physicochemical and pharmacological properties, offering potential advantages in the development of novel therapeutic agents. This document details the molecular structure and weight of 6-(difluoromethyl)nicotinic acid, explores its key chemical properties, and outlines a plausible synthetic pathway. Furthermore, it delves into the analytical techniques for its characterization, including predicted spectroscopic data, and discusses the biological significance and potential applications stemming from the unique attributes of the difluoromethyl moiety.

Introduction: The Rising Prominence of Fluorinated Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in numerous physiological processes and have been extensively utilized in drug development.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] The difluoromethyl group (-CHF2), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[3][4] It can act as a hydrogen bond donor, thereby influencing molecular interactions critical for drug efficacy.[5] 6-(Difluoromethyl)nicotinic acid, by combining the recognized nicotinic acid core with the advantageous properties of the difluoromethyl group, represents a promising building block for the design of next-generation pharmaceuticals.[6]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 6-(difluoromethyl)nicotinic acid are pivotal for its application in synthetic and medicinal chemistry.

Molecular Structure

The molecular structure of 6-(difluoromethyl)nicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a difluoromethyl group at the 6-position.

Caption: 2D structure of 6-(Difluoromethyl)nicotinic acid.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 6-(difluoromethyl)nicotinic acid is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [7] |

| Molecular Weight | 173.12 g/mol | [7] |

| CAS Number | 913091-98-2 | [8] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited aqueous solubility. | Inferred |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, influenced by the electron-withdrawing nature of the pyridine ring and the difluoromethyl group. | Inferred |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 6-(difluoromethyl)nicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of a 6-(Difluoromethyl)nicotinic Acid Ester

The initial step involves the introduction of the difluoromethyl group onto a suitable nicotinic acid precursor. A common and effective method is the copper-catalyzed difluoromethylation of a 6-halonicotinate, such as a 6-chloro or 6-bromo nicotinic acid ester, using a difluoromethylating agent like (difluoromethyl)trimethylsilane (TMS-CF₂H).

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the starting 6-halonicotinic acid ester (1.0 eq), a copper(I) salt such as copper(I) iodide (CuI, 0.1-0.2 eq), and a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent and Reagent Addition: Dissolve the solids in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Difluoromethylating Agent: Add the difluoromethylating agent, for instance, (difluoromethyl)trimethylsilane (TMS-CF₂H, 2.0-3.0 eq), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 6-(difluoromethyl)nicotinic acid ester.

Causality: The copper catalyst is essential for the activation of the difluoromethylating agent and facilitating the cross-coupling reaction with the aryl halide. The use of an ester protecting group for the carboxylic acid prevents unwanted side reactions.

Step 2: Hydrolysis to 6-(Difluoromethyl)nicotinic Acid

The final step is the hydrolysis of the ester to the free carboxylic acid.

-

Reaction Setup: Dissolve the purified 6-(difluoromethyl)nicotinic acid ester (1.0 eq) in a mixture of a suitable organic solvent like tetrahydrofuran (THF) and water.

-

Hydrolysis: Add a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq), to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 6-(difluoromethyl)nicotinic acid. Further purification can be achieved by recrystallization if necessary.

Trustworthiness: Each step of this proposed protocol includes a monitoring phase (TLC or LC-MS) to ensure the reaction proceeds to completion, and purification steps to isolate the desired compound, thereby providing a self-validating system for the synthesis.

Analytical Characterization: Predicted Spectroscopic Data

Due to the limited availability of published experimental data for 6-(difluoromethyl)nicotinic acid, the following spectroscopic characteristics are predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the difluoromethyl proton, and the carboxylic acid proton. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The pyridine protons will exhibit complex splitting patterns (doublets or doublet of doublets) in the aromatic region (typically δ 7.5-9.0 ppm). The acidic proton of the carboxylic acid will likely be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbons of the pyridine ring and the carboxylic acid carbonyl carbon. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.04. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 172.02 would be anticipated.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or the difluoromethyl group (-CHF₂).[9]

Applications and Significance in Drug Discovery

The incorporation of the difluoromethyl group into the nicotinic acid scaffold imparts unique properties that are highly advantageous in drug design and development.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group enhance resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.[10]

-

Modulation of Physicochemical Properties: The difluoromethyl group can increase lipophilicity compared to a hydroxyl group, which can improve cell membrane permeability and bioavailability.[11]

-

Bioisosterism and Molecular Interactions: As a bioisostere of hydroxyl, thiol, and amine groups, the difluoromethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[3][4]

-

Therapeutic Potential: Derivatives of fluorinated nicotinic acids are being explored for a wide range of therapeutic areas, including oncology, cardiovascular diseases, and neurodegenerative disorders.[1][2] The unique electronic properties of 6-(difluoromethyl)nicotinic acid make it an attractive building block for synthesizing novel compounds with potential biological activity.

Conclusion

6-(Difluoromethyl)nicotinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore, the nicotinic acid core, with the beneficial properties of the difluoromethyl group, opens up new avenues for the design of innovative therapeutic agents with enhanced pharmacological profiles. The proposed synthetic route and predicted analytical data in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug development programs. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated scaffolds like 6-(difluoromethyl)nicotinic acid will undoubtedly play an increasingly important role.

References

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]

-

913091-98-2 | 6-(Difluoromethyl)Nicotinic Acid. 1PlusChem. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]

-

Cas no 913091-98-2 (6-(difluoromethyl)pyridine-3-carboxylic acid). Autech Industry Co.,Limited. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 913091-98-2・6-(Difluoromethyl)nicotinic acid・6-(Difluoromethyl)nicotinic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 913091-98-2(6-(difluoromethyl)pyridine-3-carboxylic acid) | Kuujia.com [kuujia.com]

- 7. 1pchem.com [1pchem.com]

- 8. Buy 6-(Difluoromethyl)nicotinic acid (EVT-1755397) | 913091-98-2 [evitachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 6-(Difluoromethyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 6-(difluoromethyl)nicotinic acid derivatives. By leveraging established principles of medicinal chemistry and drawing parallels from closely related fluorinated nicotinic acid analogs, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising class of compounds. We will delve into the synthetic rationale, potential mechanisms of action, and key experimental protocols for evaluating their therapeutic potential.

Introduction: The Strategic Value of the 6-(Difluoromethyl)nicotinyl Scaffold

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including lipid-lowering, anti-inflammatory, and anticancer effects.[1] The pyridine ring of the nicotinate structure offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

The introduction of fluorine-containing substituents has become a powerful strategy in modern drug discovery.[4] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[4]

Specifically, the difluoromethyl (CHF₂) group is of particular interest. It can act as a bioisostere for hydroxyl, thiol, and amine groups, capable of forming hydrogen bonds with target enzymes, which can lead to improved potency and selectivity.[5][6] The incorporation of a difluoromethyl group at the 6-position of the nicotinic acid ring is a strategic choice aimed at modulating the electronic properties and metabolic fate of the molecule, potentially unlocking novel therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of 6-(difluoromethyl)nicotinic acid and its derivatives can be approached through several routes, often building upon established methods for the synthesis of other fluorinated nicotinic acids.

Synthesis of the Core Scaffold: 6-(Difluoromethyl)nicotinic Acid

A plausible synthetic route to the core 6-(difluoromethyl)nicotinic acid scaffold can be extrapolated from methods used for related compounds. One common approach involves the introduction of the difluoromethyl group onto a pre-existing pyridine ring. This can be achieved via electrophilic fluorination or difluoromethylation reactions using specialized reagents.[7]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 6-(difluoromethyl)nicotinic acid.

Preparation of Biologically Active Amide Derivatives

The carboxylic acid moiety of 6-(difluoromethyl)nicotinic acid serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably amides, which are frequently found in biologically active compounds.[2]

Experimental Protocol: General Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of 6-(difluoromethyl)nicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry. The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 6-(difluoromethyl)nicotinic acid derivatives are not extensively reported in publicly available literature, we can infer their potential activities based on the known pharmacology of nicotinic acid and its other fluorinated analogs.

Anticancer Potential

Nicotinic acid derivatives have shown promise as anticancer agents, with some exhibiting selective inhibitory activity against key signaling proteins.[2][3]

Hypothesized Mechanism: Kinase Inhibition

Many small molecule kinase inhibitors feature a pyridine core. The difluoromethyl group can enhance binding to the ATP-binding pocket of kinases through hydrogen bonding and favorable electrostatic interactions. A key target for nicotinic acid-based compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[4] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.

One study on novel nicotinic acid derivatives demonstrated potent VEGFR-2 inhibition, with one compound exhibiting an IC₅₀ of 0.068 μM.[4] This compound also induced apoptosis in cancer cell lines.[4] It is plausible that 6-(difluoromethyl)nicotinic acid derivatives could exhibit similar or enhanced activity due to the properties of the difluoromethyl group.

Signaling Pathway:

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects.[8][9] This activity is often mediated through the modulation of inflammatory cytokine production.

Hypothesized Mechanism: Cytokine Modulation

Derivatives of nicotinic acid have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.[9][10] The anti-inflammatory effects of these compounds are often evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data from Related Nicotinic Acid Derivatives:

| Compound Class | Biological Target/Assay | Reported Activity | Reference |

| 2-Arylaminonicotinic Acid Derivatives | Analgesic and Anti-inflammatory | Active in vivo | [8] |

| Novel Nicotinic Acid Scaffolds | Nitrite Inhibition in Macrophages | MTT results ranging from 86.109 ± 0.51 to 119.084 ± 0.09 | [9] |

In Vitro and In Vivo Evaluation Protocols

To validate the therapeutic potential of novel 6-(difluoromethyl)nicotinic acid derivatives, a systematic approach to in vitro and in vivo testing is crucial.

In Vitro Assays

Anticancer Activity:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HCT-15, PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC₅₀ value.[4]

-

-

VEGFR-2 Kinase Assay:

-

Utilize a commercially available VEGFR-2 kinase assay kit.

-

Incubate recombinant human VEGFR-2 with the test compounds and a suitable substrate in the presence of ATP.

-

Quantify the phosphorylation of the substrate using a specific antibody and a detection reagent.

-

Determine the IC₅₀ of the compounds for VEGFR-2 inhibition.

-

Anti-inflammatory Activity:

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Collect the cell culture supernatant and react it with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[9]

-

In Vivo Studies

Pharmacokinetics:

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The introduction of a difluoromethyl group is known to enhance metabolic stability.[5] Pharmacokinetic studies in animal models (e.g., rodents) are essential to determine parameters such as half-life, bioavailability, and clearance.

Experimental Workflow for In Vivo Studies:

Caption: A typical workflow for a pharmacokinetic study.

Structure-Activity Relationship (SAR) Insights

-

Importance of the Carboxylic Acid/Amide Group: The ability to form hydrogen bonds and participate in electrostatic interactions is crucial for the biological activity of nicotinic acid derivatives. The conversion of the carboxylic acid to various amides allows for the exploration of different substituent effects on potency and selectivity.

-

Role of the 6-Position Substituent: The electronic nature and steric bulk of the substituent at the 6-position of the pyridine ring can significantly influence the overall conformation and binding affinity of the molecule. The electron-withdrawing nature of the difluoromethyl group is expected to modulate the pKa of the pyridine nitrogen and influence its interaction with biological targets.

Conclusion and Future Directions

The 6-(difluoromethyl)nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The unique properties of the difluoromethyl group, combined with the proven biological activities of the nicotinic acid core, suggest potential applications in oncology and inflammatory diseases.

Future research should focus on:

-

Synthesis and Screening of Compound Libraries: The generation of a diverse library of 6-(difluoromethyl)nicotinic acid amides and other derivatives is essential to fully explore the therapeutic potential of this scaffold.

-

Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular assays are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicology studies are required to assess the drug-like properties and safety of lead compounds.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively navigate the exploration of 6-(difluoromethyl)nicotinic acid derivatives and contribute to the discovery of new and improved medicines.

References

-

El-Dash, Y., Khalil, N. A., Ahmed, E. M., & Ali, M. M. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

-

Kaur, M., & Singh, M. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1762–1779. [Link]

-

Khalil, N. A., Ahmed, E. M., El-Gendy, M. A., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(12), 892–904. [Link]

-

Mahmoud, Z. A., Ali, M. M., George, R. F., & El-Gendy, M. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. [Link]

-

ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

-

Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]

-

Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7, 150–154. [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 6-(Difluoromethyl)nicotinic acid (EVT-1755397) | 913091-98-2 [evitachem.com]

- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 6-(Difluoromethyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin, has long been a cornerstone in the management of dyslipidemia; however, its clinical utility is often hampered by adverse effects, primarily cutaneous flushing. This has spurred the development of novel derivatives with improved therapeutic profiles. 6-(difluoromethyl)nicotinic acid represents one such evolution, incorporating a difluoromethyl moiety to potentially modulate its physicochemical and pharmacological properties. This guide delineates a hypothesized mechanism of action for this compound, focusing on its potential interactions with the G-protein coupled receptor GPR109A and its role in NAD+ biosynthesis. We further provide a comprehensive suite of experimental protocols to rigorously test these hypotheses, offering a roadmap for its preclinical evaluation.

Introduction: The Rationale for Modifying Nicotinic Acid

Nicotinic acid, a B vitamin, exerts its primary lipid-lowering effects through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G) on adipocytes. This activation leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately a reduction in lipolysis and the release of free fatty acids into the bloodstream. Additionally, nicotinic acid is a crucial precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions.

Despite its efficacy, the therapeutic use of nicotinic acid is often limited by a significant side effect: cutaneous flushing. This is mediated by GPR109A activation in epidermal Langerhans cells, leading to the release of prostaglandins that cause vasodilation. The introduction of a difluoromethyl (-CHF2) group at the 6-position of the nicotinic acid scaffold is a strategic medicinal chemistry approach. The -CHF2 group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor. Its strong electron-withdrawing nature can also influence the acidity of the carboxylic acid group, potentially altering its binding affinity and kinetics at GPR109A.

This guide puts forth a dual hypothesis for the mechanism of action of 6-(difluoromethyl)nicotinic acid:

-

Modulation of GPR109A Signaling: The compound may act as a selective agonist or partial agonist at GPR109A, potentially with altered potency or efficacy compared to nicotinic acid, which could translate to a more favorable therapeutic window.

-

Contribution to the NAD+ Salvage Pathway: It may serve as a substrate for enzymes in the NAD+ salvage pathway, thereby influencing cellular NAD+ levels and downstream metabolic processes.

Hypothesized Signaling Pathway and Metabolic Fate

We propose that 6-(difluoromethyl)nicotinic acid primarily interacts with GPR109A, initiating a Gαi-mediated signaling cascade. Concurrently, it may be transported into cells and incorporated into the NAD+ biosynthetic pathway.

Caption: Hypothesized dual mechanism of 6-(difluoromethyl)nicotinic acid.

Experimental Validation

To thoroughly investigate the proposed mechanism of action, a multi-pronged experimental approach is necessary.

In Vitro Characterization of GPR109A Interaction

The initial step is to determine if and how 6-(difluoromethyl)nicotinic acid interacts with its primary putative target, GPR109A.

This assay will quantify the binding affinity of the compound for GPR109A.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells stably expressing human GPR109A.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GPR109A antagonist (e.g., [3H]-MK-0354).

-

Add increasing concentrations of unlabeled 6-(difluoromethyl)nicotinic acid or nicotinic acid (as a positive control).

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value, which can be converted to the inhibition constant (Ki).

-

This functional assay will determine the compound's efficacy as an agonist or antagonist of GPR109A.

Protocol:

-

Cell Culture:

-

Plate GPR109A-expressing CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 30 minutes to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Concurrently, treat the cells with increasing concentrations of 6-(difluoromethyl)nicotinic acid or nicotinic acid.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

| Parameter | 6-(difluoromethyl)nicotinic acid (Hypothetical) | Nicotinic Acid (Reference) |

| GPR109A Binding Affinity (Ki) | To be determined | ~1 µM |

| GPR109A Functional Potency (EC50) | To be determined | ~10 µM |

| GPR109A Efficacy (Emax) | To be determined | 100% (relative to nicotinic acid) |

Assessment of NAD+ Biosynthesis

The next phase is to investigate the compound's potential role as a precursor in the NAD+ salvage pathway.

This experiment will measure changes in intracellular NAD+ levels following treatment with the compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2 hepatocytes) in 6-well plates.

-

Treat the cells with various concentrations of 6-(difluoromethyl)nicotinic acid or nicotinic acid for different time points (e.g., 6, 12, 24 hours).

-

-

NAD+ Extraction and Measurement:

-

Lyse the cells and extract NAD+ using an acidic extraction buffer.

-

Quantify the NAD+ levels using a colorimetric or fluorometric enzymatic cycling assay kit.

-

Normalize the NAD+ concentration to the total protein content of each sample.

-

-

Data Analysis:

-

Compare the NAD+ levels in treated cells to those in vehicle-treated control cells.

-

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The proposed experimental framework provides a robust starting point for characterizing the mechanism of action of 6-(difluoromethyl)nicotinic acid. The data generated from these studies will be critical in determining its potential as a therapeutic agent with an improved profile over existing nicotinic acid-based therapies. Should the compound demonstrate favorable GPR109A modulation and/or efficient conversion to NAD+, further preclinical studies, including in vivo efficacy and safety assessments in relevant animal models of dyslipidemia, would be warranted.

References

-

Pike, N. B. (2020). GPR109A (HM74A/PUMA-G) and the nicotinic acid flush. Journal of Clinical Lipidology. [Link]

-

Boatman, P. D., et al. (2018). GPR109A (HM74A) is a high-affinity receptor for nicotinic acid and its major metabolite, nicotinuric acid. The Journal of Biological Chemistry. [Link]

-

Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. [Link]

An In-Depth Technical Guide to the Safe Handling of 6-(Difluoromethyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-(Difluoromethyl)nicotinic acid (CAS No: 913091-98-2). As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethyl group significantly influences the molecule's electronic properties, reactivity, and potential biological activity.[1] Consequently, a detailed understanding of its hazard profile and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes safety data from analogous compounds and general principles of handling fluorinated chemicals to provide a robust framework for its use.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for 6-(Difluoromethyl)nicotinic acid is limited, a reliable hazard profile can be constructed by examining data from structurally similar compounds, such as 6-(Trifluoromethyl)nicotinic acid and 6-(Chlorodifluoromethyl)nicotinic acid.

The primary hazards are associated with its irritant properties and its acidic nature. The GHS classification, extrapolated from these analogs, provides a clear warning of its potential effects upon exposure.[2][3][4]

| Hazard Classification | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[2][3][4][5] | GHS07 (Exclamation Mark)[2][3] |

| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4][5] | GHS07 (Exclamation Mark)[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4][5] | GHS07 (Exclamation Mark)[2][3] |

| Signal Word | - | Warning [2][3][4][5] | - |

Causality of Hazards:

-

Irritation: The acidic nature of the carboxylic acid group and the general reactivity of the pyridine ring structure contribute to its irritant effects on the skin, eyes, and respiratory tract.

-

Thermal Decomposition Risk: A critical, though less immediate, hazard is the potential for the compound to release hazardous decomposition products, including highly toxic hydrogen fluoride (HF) gas, under fire conditions.[6] HF is corrosive, penetrates tissue deeply, and requires specialized first aid treatment.[7] This possibility necessitates stringent fire safety protocols and awareness among emergency responders.

Section 2: Physicochemical Properties for Safe Handling

Understanding the compound's physical and chemical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source |

| CAS Number | 913091-98-2 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | White to off-white solid/powder (inferred from analogs) | [8][9] |

| Melting Point | Not specified; (analog 6-(Trifluoromethyl)nicotinic acid is 193-197 °C) | [8][9] |

| Stability | Stable under normal storage conditions.[6] |

Reactivity and Incompatibilities: To prevent hazardous reactions, 6-(Difluoromethyl)nicotinic acid must be kept separate from the following:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[2][6]

-

Strong Bases: Can trigger a highly exothermic acid-base neutralization.[2][6]

-

Heat, Sparks, and Open Flames: While not highly flammable, containers may burn in a fire, leading to the release of toxic fumes.[2][10]

Section 3: Standard Operating Procedure for Safe Handling

A systematic workflow is crucial to minimize exposure risk. The following protocols should be incorporated into all laboratory procedures involving this compound.

3.1 Engineering Controls The primary engineering control is the mandatory use of a certified chemical fume hood.[2][5][11] This is non-negotiable. The rationale is to contain the solid particulate matter (dust) during weighing and handling, preventing inhalation and contamination of the laboratory environment. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2]

3.2 Personal Protective Equipment (PPE) The correct selection and use of PPE is the principal barrier against direct exposure.[12]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][12]

-

Hand Protection: Chemically resistant gloves are required. Given that solvents are often used, the choice of glove material (e.g., nitrile, neoprene) should be based on the manufacturer's compatibility charts for both the nicotinic acid derivative and the specific solvent. Double-gloving is recommended for enhanced protection.[12]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2][10]

-

Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is necessary.[2][10]

3.3 Safe Handling Workflow Diagram The following diagram outlines the logical flow for safely handling 6-(Difluoromethyl)nicotinic acid from receipt to storage.

Caption: A standard workflow for handling 6-(Difluoromethyl)nicotinic acid.

Section 4: Storage and Transport

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

-

Conditions: Store in a cool, dry, and well-ventilated area.[2][5][10]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5][11]

-

Segregation: Store away from the incompatible materials listed in Section 2.[10]

-

Security: For inventory control and safety, it is advisable to store the compound in a locked cabinet or a controlled-access area.[4][5]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

5.1 Spill Response For a small, solid spill:

-

Evacuate and Alert: Alert personnel in the immediate area.

-

Secure Area: Restrict access to the spill area.

-

Don PPE: Wear full PPE, including respiratory protection if necessary.

-

Contain: Do not use water. Use dry cleanup methods.[10] Gently sweep or shovel the material into a clearly labeled, sealable container for hazardous waste.[6][10] Avoid any actions that generate dust.[10]

-

Decontaminate: Once the solid is removed, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

5.2 First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5]

-

Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][11] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water and have the person drink several glasses of water to dilute the substance.[6] Call a poison center or doctor immediately.[13]

5.3 Emergency Response Flowchart The following flowchart provides a decision-making guide for emergency situations.

Caption: A decision-making flowchart for emergency response.

Section 6: Waste Disposal

All waste containing 6-(Difluoromethyl)nicotinic acid, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in sealed, properly labeled containers.

-

Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[11] Chemical waste generators must adhere to all federal, state, and local regulations.[11] The recommended disposal method is through a licensed professional waste disposal service, likely involving incineration in a facility equipped with an afterburner and scrubber to handle potential acid gas emissions.[2]

References

- BenchChem. (2025).

- Synquest Labs. (2016). 6-(Chlorodifluoromethyl)

- Apollo Scientific. (2023). 6-(Trifluoromethyl)

- AK Scientific, Inc. Methyl 6-(difluoromethoxy)

- Asia Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases.

- Fisher Scientific. (2024). 6-(Trifluoromethyl)

- PubChem. 6-(Trifluoromethyl)nicotinic acid (CID 2777551).

- Fisher Scientific. (2023). 2-Methyl-6-(trifluoromethyl)

- Purdue University. Fluorine Safety.

- ECHEMI. (2024). 6-Hydroxy-4-(trifluoromethyl)nicotinic acid SDS.

- EvitaChem. 6-(Difluoromethyl)nicotinic acid (EVT-1755397).

- ChemicalBook. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.

- Sigma-Aldrich. (2024).

Sources

- 1. Buy 6-(Difluoromethyl)nicotinic acid (EVT-1755397) | 913091-98-2 [evitachem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. innospk.com [innospk.com]

- 9. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 6-(Difluoromethyl)nicotinic Acid

Introduction: Navigating the Physicochemical Landscape of a Novel Nicotinic Acid Derivative

6-(Difluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid, represents a promising scaffold in medicinal chemistry and drug development. The incorporation of the difluoromethyl (CF₂H) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its solubility and stability is paramount for its successful progression from a laboratory curiosity to a viable clinical candidate.

This guide provides a comprehensive framework for characterizing the solubility and stability of 6-(difluoromethyl)nicotinic acid. In the absence of extensive published data on this specific molecule, this document outlines robust, field-proven methodologies for generating this critical information. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences and regulatory expectations. For comparative purposes, we will draw upon data from the closely related analog, 6-(trifluoromethyl)nicotinic acid.

Physicochemical Properties: A Comparative Analysis

| Property | 6-(Trifluoromethyl)nicotinic Acid (Analogue) | 6-(Difluoromethyl)nicotinic Acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₄F₃NO₂ | C₇H₅F₂NO₂ | Replacement of one fluorine with a hydrogen. |

| Molecular Weight | 191.11 g/mol | 173.12 g/mol | Lower molecular weight due to the substitution of F for H. |

| Melting Point | 193-197 °C | Likely slightly lower than the trifluoromethyl analog. | The CF₂H group is less polar and has a weaker crystal lattice energy compared to the CF₃ group. |

| pKa | Predicted: 2.96 ± 0.10 | Predicted to be slightly higher (less acidic) than the trifluoromethyl analog. | The electron-withdrawing effect of the CF₂H group is less pronounced than that of the CF₃ group, leading to a less acidic carboxylic acid. |

| LogP | Predicted: 1.3 | Predicted to be slightly lower than the trifluoromethyl analog. | The CF₂H group is generally less lipophilic than the CF₃ group. |

| Appearance | White to off-white solid | Expected to be a white to off-white solid. | Similar to other crystalline organic acids. |

Note: The predicted values for 6-(difluoromethyl)nicotinic acid should be experimentally verified.

Solubility Determination: A Methodical Approach

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, preclinical studies, and ensuring bioavailability. The following section outlines a detailed protocol for determining the equilibrium solubility of 6-(difluoromethyl)nicotinic acid in both aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the well-established shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of 6-(difluoromethyl)nicotinic acid in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

6-(difluoromethyl)nicotinic acid (solid, of known purity)

-

Selected solvents (see table below)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Volumetric flasks and pipettes

Solvent Selection Rationale:

A diverse panel of solvents should be selected to represent a range of polarities and hydrogen bonding capabilities, reflecting potential formulation vehicles and biological fluids.

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), pH 7.4 (phosphate buffered saline) | To assess solubility across the physiological pH range of the gastrointestinal tract. |

| Polar Protic Solvents | Water, Ethanol, Methanol, Propylene Glycol | Commonly used as solvents and co-solvents in liquid formulations. |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Often used in early-stage in vitro assays and as solubilizing agents. |

| Non-Polar Solvents | Dichloromethane, Ethyl Acetate | Relevant for understanding partitioning behavior and for certain formulation approaches. |

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of 6-(difluoromethyl)nicotinic acid into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 6-(difluoromethyl)nicotinic acid.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

For aqueous buffers, plot solubility as a function of pH to generate a pH-solubility profile.

-

Visualization of the Solubility Determination Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: A Comprehensive and Systematic Approach

Evaluating the chemical stability of a new drug substance is a critical regulatory requirement and is essential for ensuring patient safety and product efficacy. This section details a comprehensive stability testing program for 6-(difluoromethyl)nicotinic acid, including forced degradation studies to elucidate potential degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing. The primary objectives are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of 6-(difluoromethyl)nicotinic acid under various stress conditions and to identify the resulting degradation products.

Materials:

-

6-(difluoromethyl)nicotinic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method (see below)

-

Photostability chamber

-

Oven

Stress Conditions:

| Stress Condition | Typical Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To assess degradation in an acidic environment. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To evaluate stability in an alkaline environment. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid-state at 80 °C for 48 hours | To assess the impact of heat on the solid form. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) | To determine sensitivity to light. |

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare solutions of 6-(difluoromethyl)nicotinic acid in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal and photostability studies, use the solid compound.

-

-

Stress Application:

-

Expose the samples to the specified stress conditions for the designated time.

-